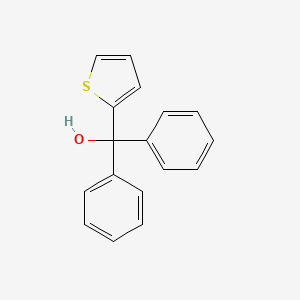

Diphenyl(thiophen-2-yl)methanol

Descripción

Diphenyl(thiophen-2-yl)methanol is a tertiary alcohol featuring two phenyl groups and a thiophen-2-yl substituent attached to a central carbon atom. For instance, enantiomerically pure (S)-phenyl(thiophen-2-yl)methanol (a mono-phenyl variant) has been synthesized via bioreduction using Lactobacillus paracasei BD101, achieving >99% enantiomeric excess (ee) and 90% yield . This underscores the compound’s relevance in stereoselective synthesis.

Propiedades

Número CAS |

79654-37-8 |

|---|---|

Fórmula molecular |

C17H14OS |

Peso molecular |

266.4 g/mol |

Nombre IUPAC |

diphenyl(thiophen-2-yl)methanol |

InChI |

InChI=1S/C17H14OS/c18-17(16-12-7-13-19-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H |

Clave InChI |

FKPBWSNNHLBCQG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CS3)O |

Otros números CAS |

79654-37-8 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations: Phenyl vs. Thiophene

Di(thiophen-2-yl)methanol (2a)

- Structure: Replaces both phenyl groups in Diphenyl(thiophen-2-yl)methanol with thiophen-2-yl moieties.

- Properties :

(Selenophen-2-yl)(thiophen-2-yl)methanol (2b)

- Structure: One thiophen-2-yl group replaced with selenophen-2-yl.

- Properties: Higher molecular weight (228 mg, 94% yield) due to selenium incorporation.

Quinuclidin-3-yldi(thiophen-2-yl)methanol

- Structure : Incorporates a rigid quinuclidine ring instead of phenyl groups.

- Properties: Increased steric hindrance and basicity due to the bicyclic amine. Potential pharmacological applications, though biological data are unspecified .

Functional Group Modifications

[5-({(2-Fluorophenyl)methylamino}methyl)furan-2-yl]di(thiophen-2-yl)methanol

- Structure: Adds a fluorophenyl and methoxypropylamine substituent to the methanol core.

- Properties :

(2-Methylphenyl)-(thiophen-2-yl)methanol

- Structure : Methyl substitution on the phenyl ring.

- Properties: Altered electronic effects (methyl as electron-donating group) influence reactivity. Synthesized via unspecified methods with CAS No. 356553-57-6 .

Perimidine Derivatives with Thiophene (e.g., 2-(Thiophen-2-yl)-2,3-dihydro-1H-perimidine)

- Activity: Exhibits acetylcholinesterase (AChE) inhibition (IC$ _{50} $ = 0.34 µM) due to lowered HOMO-LUMO gap and non-bonding interactions with amino acids .

Fluorescent Thiophene-Containing Compounds

- Example: 3-Hydroxyflavone derivatives with thiophen-2-yl groups show fluorescence quantum yields (Φ$ _f $) up to 55.8% in methanol .

- Implication: this compound may exhibit similar fluorescence if conjugated systems are preserved.

Asymmetric Bioreduction

- paracasei BD101-mediated reduction (3.77 g scale, >99% ee) .

- Chemical Catalysis : Traditional methods for similar alcohols often yield racemic mixtures, highlighting bioreduction’s superiority in stereocontrol .

Chalcone Cyclization

- Example : Thiophene-containing pyrazoline derivatives (e.g., 1-(3-(4-hydroxy-3-nitrophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one) were synthesized via hydrazine cyclization (good yields) .

- Applicability: Similar strategies could adapt this compound for antitubercular or anti-inflammatory applications.

Data Tables

Table 1: Physical Properties of Selected Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.